molecular formula C10H10O5 B12940204 (2S)-2-Hydroxy-2-phenylbutanedioic acid CAS No. 63137-53-1

(2S)-2-Hydroxy-2-phenylbutanedioic acid

Katalognummer: B12940204
CAS-Nummer: 63137-53-1
Molekulargewicht: 210.18 g/mol
InChI-Schlüssel: REDMBNQXBOTRET-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-Hydroxy-2-phenylbutanedioic acid is an organic compound with the molecular formula C10H10O5 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Hydroxy-2-phenylbutanedioic acid can be achieved through several methods. One common approach involves the use of L-threonine as a starting material. L-threonine undergoes a series of enzymatic reactions, including deamination, reduction, and oxidation, to produce the desired compound . Another method involves the use of chemical reagents such as boron reagents in Suzuki–Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-Hydroxy-2-phenylbutanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ozone for oxidation , hydrogen gas for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

(2S)-2-Hydroxy-2-phenylbutanedioic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which (2S)-2-Hydroxy-2-phenylbutanedioic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active compounds. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-Hydroxy-2-phenylbutanedioic acid: The enantiomer of (2S)-2-Hydroxy-2-phenylbutanedioic acid, with similar chemical properties but different biological activities.

    2-Hydroxy-2-methylbutanedioic acid: A structurally similar compound with a methyl group instead of a phenyl group.

    2-Hydroxy-2-ethylbutanedioic acid: Another similar compound with an ethyl group.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where chirality and aromaticity are important factors .

Eigenschaften

CAS-Nummer

63137-53-1

Molekularformel

C10H10O5

Molekulargewicht

210.18 g/mol

IUPAC-Name

(2S)-2-hydroxy-2-phenylbutanedioic acid

InChI

InChI=1S/C10H10O5/c11-8(12)6-10(15,9(13)14)7-4-2-1-3-5-7/h1-5,15H,6H2,(H,11,12)(H,13,14)/t10-/m0/s1

InChI-Schlüssel

REDMBNQXBOTRET-JTQLQIEISA-N

Isomerische SMILES

C1=CC=C(C=C1)[C@@](CC(=O)O)(C(=O)O)O

Kanonische SMILES

C1=CC=C(C=C1)C(CC(=O)O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.